molecular formula C14H21N3O B2433111 3-tert-butyl-1-[(5-cyclopropylpyridin-3-yl)methyl]urea CAS No. 2034208-71-2

3-tert-butyl-1-[(5-cyclopropylpyridin-3-yl)methyl]urea

Cat. No.: B2433111
CAS No.: 2034208-71-2
M. Wt: 247.342
InChI Key: WLORQDKVEYWELL-UHFFFAOYSA-N
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Description

3-tert-butyl-1-[(5-cyclopropylpyridin-3-yl)methyl]urea is a synthetic organic compound that belongs to the class of ureas. Ureas are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, may have unique properties due to the presence of the tert-butyl group and the cyclopropylpyridinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-[(5-cyclopropylpyridin-3-yl)methyl]urea typically involves the reaction of a suitable isocyanate with an amine. One possible route could be:

    Starting Materials: 5-cyclopropylpyridin-3-ylmethanamine and tert-butyl isocyanate.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions, and at a controlled temperature (e.g., 0-25°C).

    Procedure: The amine is added to the isocyanate solution dropwise with stirring. The reaction mixture is then allowed to stir for several hours until completion, monitored by thin-layer chromatography (TLC).

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity. This might involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification: Techniques such as crystallization, distillation, or chromatography to isolate the pure product.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-[(5-cyclopropylpyridin-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Mild conditions with hydrogen peroxide in an aqueous medium.

    Reduction: Anhydrous conditions with lithium aluminum hydride in ether.

    Substitution: Using halogenating agents like thionyl chloride for chlorination.

Major Products

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amines or alcohols depending on the reduction pathway.

    Substitution: Formation of halogenated urea derivatives.

Scientific Research Applications

3-tert-butyl-1-[(5-cyclopropylpyridin-3-yl)methyl]urea may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a ligand in binding studies.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-[(5-cyclopropylpyridin-3-yl)methyl]urea would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tert-butyl)-3-(pyridin-3-ylmethyl)urea
  • 1-(Tert-butyl)-3-((5-methylpyridin-3-yl)methyl)urea

Uniqueness

3-tert-butyl-1-[(5-cyclopropylpyridin-3-yl)methyl]urea is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-tert-butyl-3-[(5-cyclopropylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-14(2,3)17-13(18)16-8-10-6-12(9-15-7-10)11-4-5-11/h6-7,9,11H,4-5,8H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLORQDKVEYWELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=CC(=CN=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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